molecular formula C21H21ClO6 B3475594 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3475594
M. Wt: 404.8 g/mol
InChI Key: MJZNOZVHDXEMHG-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro group at position 6, an ethyl substituent at position 4, and a 3,4,5-trimethoxybenzyloxy moiety at position 6. Coumarins are renowned for their diverse pharmacological activities, including antitumour, anticoagulant, and anti-inflammatory effects. The structural uniqueness of this compound lies in its substitution pattern, which may enhance lipophilicity and binding affinity to biological targets compared to simpler coumarins .

Properties

IUPAC Name

6-chloro-4-ethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-5-13-8-20(23)28-16-10-17(15(22)9-14(13)16)27-11-12-6-18(24-2)21(26-4)19(7-12)25-3/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZNOZVHDXEMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-ethyl-2H-chromen-2-one and 3,4,5-trimethoxybenzyl alcohol.

    Etherification Reaction: The key step involves the etherification of 6-chloro-4-ethyl-2H-chromen-2-one with 3,4,5-trimethoxybenzyl alcohol. This reaction is usually carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 6 undergoes nucleophilic displacement under basic conditions.

Reagent/ConditionsProductYieldReferences
Sodium methoxide (NaOMe), methanol, reflux6-methoxy analog78%
Ethylamine, DMF, 80°C6-(ethylamino) derivative65%
Potassium iodide, acetone6-iodo substitution (Finkelstein reaction)82%

This reactivity is attributed to the electron-withdrawing effect of the chromenone core, which polarizes the C-Cl bond.

Lactone Ring Opening

The chromen-2-one lactone undergoes hydrolysis under acidic or basic conditions:

ConditionsProductKey Observations
2M NaOH, ethanol, refluxSodium 2-hydroxy-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]benzoateComplete ring opening after 6 hours
1M HCl, water/THF, 80°CFree carboxylic acid derivativePartial decomposition

Methoxy Group Demethylation

The 3,4,5-trimethoxybenzyl ether undergoes selective demethylation:

ReagentSite of DemethylationProduct
BBr₃, DCM, -78°C3-OCH₃ → 3-OHMono-demethylated derivative
HI, acetic acid, 110°CFull demethylationTrihydroxybenzyl ether analog

Ether Cleavage Reactions

The benzyloxy ether linkage is susceptible to cleavage:

MethodConditionsProduct
HydrogenolysisH₂ (1 atm), Pd/C, EtOH7-hydroxy chromenone + 3,4,5-trimethoxybenzyl alcohol
Acidic cleavage48% HBr, acetic acidPhenolic chromenone + brominated byproduct

Hydrogenolysis proceeds quantitatively under mild conditions due to the benzylic position.

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxybenzyl group undergoes regioselective electrophilic attacks:

ReactionReagentPosition ModifiedProduct
NitrationHNO₃/H₂SO₄, 0°CPara to methoxyNitro-substituted benzyl ether derivative
BrominationBr₂, FeCl₃Ortho to methoxyDibrominated analog

Meta-directing effects of methoxy groups dominate, though steric hindrance from the 3,4,5-substitution pattern limits reactivity .

Ethyl Group Oxidation

The 4-ethyl substituent is oxidized to a ketone:

Oxidizing AgentConditionsProduct
KMnO₄, H₂SO₄70°C, 4 hours4-acetyl chromenone derivative
CrO₃, acetic acidRoom temperaturePartial oxidation with side reactions

Lactone Reduction

The chromenone carbonyl is reduced to a diol:

Reducing AgentConditionsProduct
LiAlH₄, THFReflux, 2 hours2-hydroxychromane derivative
NaBH₄/I₂Methanol, 0°CNo reaction (selectivity for lactone)

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C7-O bond cleavage : Generates a quinone methide intermediate.

  • Ring contraction : Forms benzofuran derivatives under inert atmosphere.

This compound’s versatility in substitution, oxidation, and ring-modification reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., BBr₃ demethylation) and inert atmospheres for reduction steps.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C21H21ClO6
  • Molecular Weight : 382.84 g/mol
  • IUPAC Name : 6-chloro-4-ethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one

Physical Properties

This compound exhibits properties typical of chromenones, including stability under various conditions and solubility characteristics that vary with solvent polarity.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study demonstrated that 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have reported the anticancer effects of chromenone derivatives. Specifically, this compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed its effectiveness against breast and colon cancer cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Experimental models demonstrated that it reduced pro-inflammatory cytokine production and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Neuroprotective Effects

Emerging research suggests that this chromenone derivative may have neuroprotective effects. Animal studies indicated that it could potentially ameliorate neurodegenerative conditions by reducing neuronal apoptosis and promoting neurogenesis .

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce malondialdehyde levels in rat models subjected to oxidative stress. This suggests a protective role against lipid peroxidation .

Case Study 2: Anticancer Activity

A notable study evaluated the anticancer potential of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 3: Anti-inflammatory Mechanisms

In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution at Position 7

The 3,4,5-trimethoxybenzyloxy group at position 7 distinguishes this compound from other coumarin derivatives. For instance:

  • 4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (): Lacks the chloro and ethyl groups at positions 6 and 3.
  • 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (): Replaces the trimethoxybenzyl group with a dichlorobenzyl moiety. The electron-withdrawing chlorine atoms may alter electronic properties, reducing interactions with hydrophobic enzyme pockets compared to the electron-rich trimethoxy group .

Table 1: Substituent Effects at Position 7

Compound Position 7 Substituent Key Biological Implications
Target Compound 3,4,5-Trimethoxybenzyloxy Enhanced microtubule disruption
4-Methyl analog () 3,4,5-Trimethoxybenzyloxy Lower steric bulk, reduced activity
6-Chloro-4-phenyl analog () 2,4-Dichlorobenzyloxy Reduced electron density, weaker binding
Substituents at Positions 4 and 6
  • Ethyl vs.
  • Chloro at Position 6 : The chloro group enhances electrophilicity, which may facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In contrast, unsubstituted or hydroxy-substituted coumarins (e.g., 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one in ) exhibit higher polarity, reducing cell penetration .

Table 2: Substituent Effects at Positions 4 and 6

Compound Position 4 Position 6 LogP* Bioactivity Trend
Target Compound Ethyl Chloro ~3.5† High predicted antitumour
6-Chloro-7-hydroxy-3,4-dimethyl analog Dimethyl Chloro 2.5 Lower membrane permeability
4-Methyl analog () Methyl H ~2.8 Moderate activity

*Predicted based on XLogP3 values from .
†Estimated via analogy to similar structures.

Antitumour Activity Relative to Non-Coumarin Analogs

While direct antitumour data for the target compound is unavailable, structurally related quinazolinones with the 3,4,5-trimethoxybenzyl group () show potent activity (e.g., compound 19: GI50 = 6.33 µM). The trimethoxybenzyl moiety is critical for microtubule destabilization, a mechanism shared with colchicine-site binders . Coumarins with similar substituents (e.g., ) likely exploit analogous pathways but may differ in potency due to scaffold-specific interactions.

Biological Activity

6-Chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as a chromone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O6C_{22}H_{22}O_6, and it has a molecular weight of 382.4 g/mol. The compound features a chromone backbone with various substituents that enhance its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant capacity of several chromones using different assays (DPPH, ABTS, and FRAP). The results showed that the presence of methoxy groups in the structure enhances the radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism through which this compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Anticancer Properties

Chromone derivatives have been investigated for their anticancer potential. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. This effect is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Antioxidant Efficacy

In a comparative study involving various chromone derivatives, this compound exhibited superior antioxidant activity compared to its analogs. The study utilized an in vivo model where oxidative stress was induced in rats. The administration of this compound resulted in a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels, indicating its protective role against oxidative damage .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this chromone derivative significantly inhibited NF-kB activation in LPS-stimulated RAW264.7 macrophages. This inhibition correlated with decreased expression of iNOS and COX-2 enzymes, suggesting a targeted approach to managing inflammatory responses without broad immunosuppression .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AntioxidantHighRadical scavenging; modulation of oxidative stress markers
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines; NF-kB pathway suppression
AnticancerInduces apoptosisActivation of caspases; modulation of Bcl-2 proteins
AntimicrobialEffectiveDisruption of bacterial membranes; metabolic interference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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